Cas no 111-10-4 (9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester)

9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester structure
111-10-4 structure
Product Name:9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester
CAS No:111-10-4
MF:C21H40O3
MW:340.540507316589
CID:176692
PubChem ID:5385377
Update Time:2025-04-19

9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester Chemical and Physical Properties

Names and Identifiers

    • 9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester
    • 2-methoxyethyl oleate
    • 2-methoxyethyl (Z)-octadec-9-enoate
    • METHOXYETHYL OLEATE
    • ETHYLENEGLYCOLMONOMETHYLETHEROLEATE
    • Oleic acid,2-methoxyethyl ester
    • 111-10-4
    • Ethanol, 2-methoxy-, oleate
    • Ethanol, oleate
    • 9-Octadecenoic acid (9Z)-, 2-methoxyethyl ester
    • Methyl cellosolveat oleate
    • Ethylene glycol monomethyl ether oleate
    • Kapsolat
    • 4-02-00-01656 (Beilstein Handbook Reference)
    • WLN: 9U8VO2O1-C
    • DTXSID301019009
    • 9-Octadecenoic acid (Z)-, 2-methoxyethyl ester
    • TPG76Y6UGP
    • NS00041154
    • NSC 403908
    • SCHEMBL1034385
    • UNII-TPG76Y6UGP
    • EINECS 203-834-5
    • NSC403908
    • Oleic acid, 2-methoxyethyl ester
    • Methyl cellosolve oleate
    • BRN 1713435
    • Q27290130
    • NSC-403908
    • Inchi: 1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-
    • InChI Key: UFARNTYYPHYLGN-KHPPLWFESA-N
    • SMILES: O(CCOC)C(CCCCCCC/C=C\CCCCCCCC)=O

Computed Properties

  • Exact Mass: 340.2979
  • Monoisotopic Mass: 340.298
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 19
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 7.4
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Density: 0.9020
  • Melting Point: -19.9°C
  • Boiling Point: 416.32°C (rough estimate)
  • Flash Point: 152.5°C
  • Refractive Index: 1.5192 (estimate)
  • PSA: 35.53
  • LogP: 6.21350

9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester Security Information

  • Safety Term:2, dry chemical. When heated to decomposition it emits acrid smoke and irritating fumes. See also ESTERS."> Very mildly toxic by ingestion. Combustible when exposed to heat or flame; can react with oxidizing materials. To fight fire, use foam, CO2, dry chemical. When heated to decomposition it emits acrid smoke and irritating fumes. See also ESTERS.

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